

understanding L-cystine hydrochloride CAS number 7048-04-6

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-cystine hydrochloride*

Cat. No.: B1357973

[Get Quote](#)

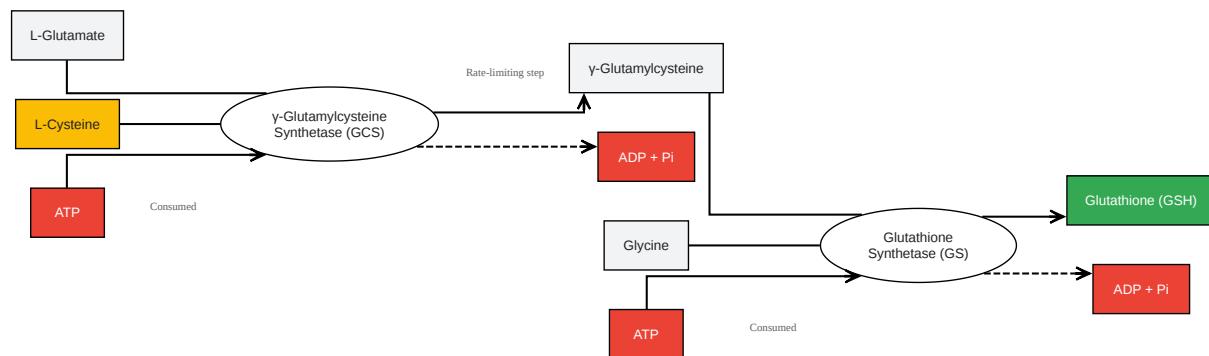
An In-depth Technical Guide to L-Cysteine Hydrochloride Monohydrate (CAS 7048-04-6)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of L-cysteine hydrochloride monohydrate, a crucial amino acid derivative with significant applications in research and development. It covers its fundamental properties, biological roles, and detailed experimental protocols.

Core Chemical and Physical Properties

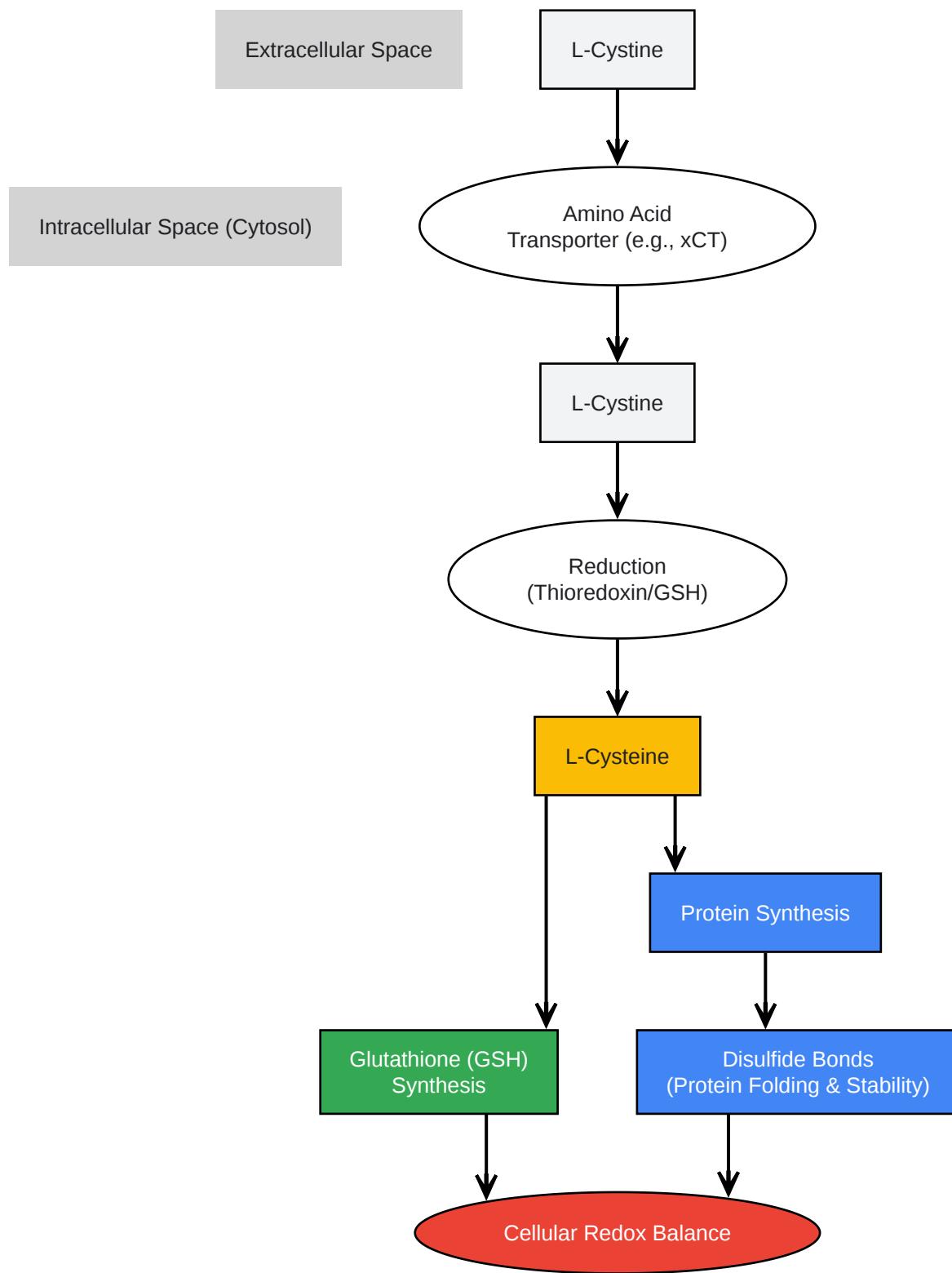
L-cysteine hydrochloride monohydrate is the salt form of the semi-essential amino acid L-cysteine, making it more stable and soluble for various applications.^{[1][2]} Its key quantitative properties are summarized below.


Property	Value
Molecular Formula	<chem>C3H7NO2S.HCl.H2O</chem>
Molecular Weight	175.63 g/mol
Appearance	White crystalline powder or colorless crystals
Melting Point	175-178 °C (decomposes)
Solubility	Highly soluble in water (up to 50 mg/mL); soluble in ethanol.
pH (1% solution)	1.5 - 2.0
Specific Rotation	+5.0° to +7.0° (c=8, 1mol/L HCl)

Biological Significance and Signaling Pathways

L-cysteine plays a pivotal role in cellular physiology, primarily through its incorporation into proteins and its function as a precursor to the major intracellular antioxidant, glutathione (GSH). [2]

Glutathione (GSH) Synthesis Pathway


The synthesis of GSH from its constituent amino acids (glutamate, cysteine, and glycine) is a two-step, ATP-dependent process. L-cysteine is the rate-limiting substrate in this pathway, making its availability crucial for maintaining cellular redox balance.[2]

[Click to download full resolution via product page](#)

Glutathione (GSH) Synthesis Pathway

Cysteine Metabolism and Cellular Redox Homeostasis

Extracellular L-cystine is transported into the cell and reduced to L-cysteine. This intracellular pool of L-cysteine is central to maintaining the cell's redox state, not only through GSH synthesis but also by participating in the formation of disulfide bonds in proteins, a critical aspect of their tertiary and quaternary structures.

[Click to download full resolution via product page](#)

Cellular Uptake and Role of L-Cysteine

Experimental Protocols

Detailed methodologies for key experiments involving L-cysteine hydrochloride monohydrate are provided below.

Preparation of Stock Solution for Cell Culture Supplementation

This protocol details the preparation of a 200 mM stock solution of L-cysteine hydrochloride monohydrate, suitable for supplementing mammalian cell culture media.

Materials:

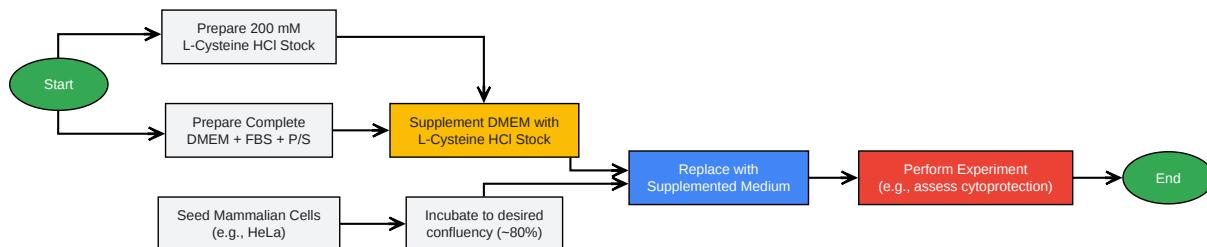
- L-cysteine hydrochloride monohydrate (CAS 7048-04-6)
- Deionized, distilled water (ddH₂O)
- Sterile bottles
- Autoclave

Procedure:

- Weigh 1.76 g of L-cysteine hydrochloride monohydrate.
- Dissolve the powder in 50 mL of ddH₂O in a sterile bottle.
- Stir the solution until the powder is completely dissolved. Gentle heating may be applied if necessary.
- Autoclave the solution at 121°C for 20 minutes.
- Store the sterile stock solution at 4°C.

Supplementation of DMEM for Mammalian Cell Culture

This protocol describes how to supplement Dulbecco's Modified Eagle Medium (DMEM) for the culture of cell lines such as HeLa or HEK293. The final concentration can range from 0.1 mM to


1.6 mM depending on the experimental needs.[3] Standard DMEM often contains L-cystine, but supplementation with the more soluble hydrochloride salt of L-cysteine can be beneficial.[1]

Materials:

- Basal DMEM
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- 200 mM sterile stock solution of L-cysteine hydrochloride monohydrate
- Sterile cell culture flasks or plates

Procedure:

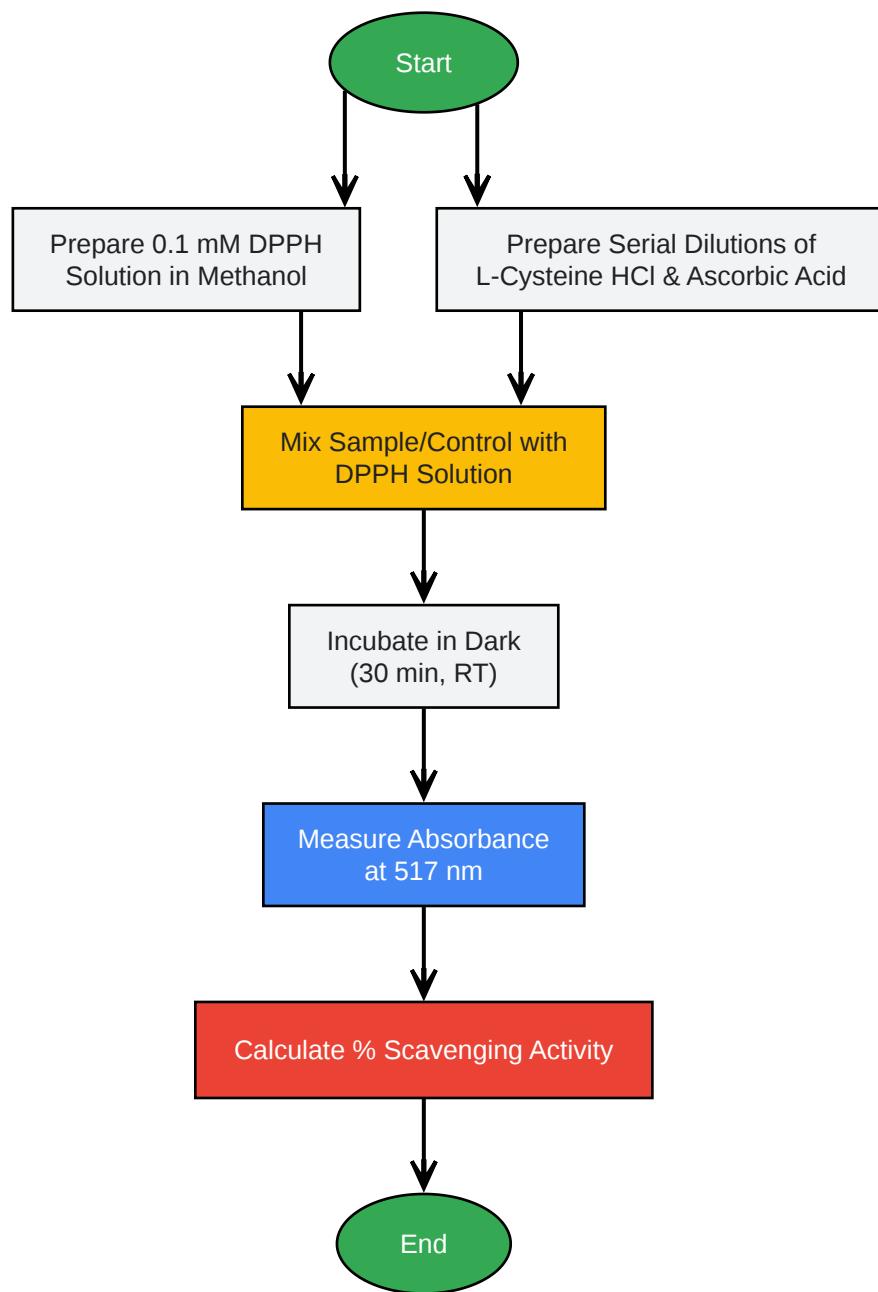
- Prepare the complete DMEM by adding 10% FBS and 1% Penicillin-Streptomycin to the basal medium.
- To achieve a final concentration of, for example, 0.4 mM L-cysteine, add 2 mL of the 200 mM stock solution to 1 L of complete DMEM.
- Mix the supplemented medium thoroughly by gentle inversion.
- The medium is now ready for use in cell culture. For example, HeLa cells can be seeded and grown to ~80% confluence before treatment with the supplemented medium for experimental purposes.[3]

[Click to download full resolution via product page](#)

Workflow for DMEM Supplementation

DPPH Radical Scavenging Assay for Antioxidant Capacity

This protocol outlines a common method to assess the antioxidant (free radical scavenging) activity of L-cysteine using the stable radical DPPH (2,2-diphenyl-1-picrylhydrazyl).^[4]


Materials:

- L-cysteine hydrochloride monohydrate
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol or ethanol
- Spectrophotometer or microplate reader
- Ascorbic acid (as a positive control)

Procedure:

- Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should have a deep violet color.

- Preparation of Sample and Control Solutions:
 - Prepare a series of dilutions of L-cysteine hydrochloride monohydrate in methanol.
 - Prepare a similar dilution series for the positive control, ascorbic acid.
- Reaction:
 - In a microplate well or cuvette, mix a volume of the sample (or control) solution with an equal volume of the DPPH solution.
 - Include a blank containing only the solvent.
- Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance of each solution at 517 nm. The violet color of the DPPH solution will fade in the presence of an antioxidant.
- Calculation: Calculate the percentage of DPPH scavenging activity using the formula: % Scavenging = $[(\text{Abs_control} - \text{Abs_sample}) / \text{Abs_control}] \times 100$ where Abs_control is the absorbance of the DPPH solution without a sample, and Abs_sample is the absorbance of the reaction mixture with the sample.

[Click to download full resolution via product page](#)

DPPH Antioxidant Assay Workflow

Applications in Research and Drug Development

L-cysteine hydrochloride monohydrate is a versatile compound with numerous applications:

- Cell Culture: It is a critical supplement in chemically defined and serum-free media, supporting cell growth, viability, and protecting against oxidative stress.[1][2][5] It is

particularly important for high-density cultures used in the production of recombinant proteins and monoclonal antibodies.[\[6\]](#)

- Drug Formulation: Its antioxidant properties are utilized to stabilize active pharmaceutical ingredients (APIs), thereby extending the shelf life of medications.
- Protein Chemistry: In protein refolding studies, a cysteine-cystine redox couple in the refolding buffer helps to facilitate the correct formation of disulfide bonds, which is essential for the protein's biological activity.[\[7\]](#)
- Detoxification Studies: As a precursor to glutathione, it is used in research investigating cellular detoxification mechanisms and the effects of oxidative stress-related diseases.[\[3\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. abcam.cn [abcam.cn]
- 3. Fresh Medium or L-Cystine as an Effective Nrf2 Inducer for Cytoprotection in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zen-bio.com [zen-bio.com]
- 6. researchgate.net [researchgate.net]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- To cite this document: BenchChem. [understanding L-cystine hydrochloride CAS number 7048-04-6]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1357973#understanding-l-cystine-hydrochloride-cas-number-7048-04-6>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com